molecular formula C21H18Cl2N2O4 B4111851 N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide

Cat. No.: B4111851
M. Wt: 433.3 g/mol
InChI Key: HIMCBVKUJDJAIS-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide, commonly known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.

Mechanism of Action

DPCPX acts as a competitive antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. By binding to the receptor, DPCPX prevents the activation of downstream signaling pathways, leading to a reduction in the physiological and biochemical effects of adenosine.
Biochemical and Physiological Effects
DPCPX has been shown to have significant effects on various physiological and biochemical processes, including the regulation of blood pressure, heart rate, and cardiac contractility. Additionally, DPCPX has been implicated in the modulation of neuronal activity, inflammation, and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in scientific research is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor subtype. However, one limitation of using DPCPX is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research involving DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of adenosine receptors in various disease states, and the exploration of novel therapeutic strategies based on adenosine receptor modulation.
In conclusion, DPCPX is a highly selective antagonist for the adenosine A1 receptor that has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors. Its mechanism of action involves the competitive inhibition of the adenosine A1 receptor, leading to a reduction in downstream signaling pathways. DPCPX has significant effects on various physiological and biochemical processes, and its use in scientific research has several advantages and limitations. There are also several potential future directions for research involving DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists and the investigation of novel therapeutic strategies based on adenosine receptor modulation.

Scientific Research Applications

DPCPX has been used extensively in scientific research to study the role of adenosine receptors in various physiological and biochemical processes. This compound has been shown to have significant effects on the cardiovascular, nervous, and immune systems.

Properties

IUPAC Name

N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-12-10-15(6-7-17(12)25-21(27)19-4-3-9-28-19)24-20(26)13(2)29-18-8-5-14(22)11-16(18)23/h3-11,13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMCBVKUJDJAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide

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